1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol

Description

Molecular Architecture and Stereochemical Considerations

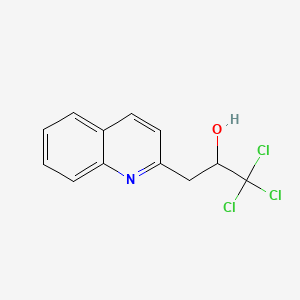

The molecular structure of this compound exhibits a distinctive architecture characterized by the integration of a quinoline heterocyclic system with a propanol chain bearing a trichloromethyl substituent. The compound possesses the molecular formula C12H10Cl3NO and a molecular weight of 290.58 grams per mole. The structural connectivity is definitively described by its Simplified Molecular Input Line Entry System representation: C1=CC=C2C(=C1)C=CC(=N2)CC(C(Cl)(Cl)Cl)O.

The International Chemical Identifier string for this compound provides additional structural clarity: InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6,11,17H,7H2. This notation reveals the presence of twelve carbon atoms, ten hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration that determines the compound's chemical behavior and physical properties.

The quinoline moiety contributes a planar, aromatic heterocyclic framework that influences the overall molecular geometry and electronic distribution. The nitrogen atom within the quinoline ring system participates in conjugation with the aromatic π-electron system, affecting the compound's reactivity patterns and intermolecular interactions. The propanol chain extends from the quinoline ring at the 2-position, creating a flexible linkage that allows for various conformational arrangements.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C12H10Cl3NO | |

| Molecular Weight | 290.58 g/mol | |

| Exact Mass | 288.98300 u | |

| Topological Polar Surface Area | 33.12000 Ų | |

| Partition Coefficient (LogP) | 3.50840 |

The stereochemical considerations for this compound primarily center around the secondary alcohol carbon, which represents a potential stereogenic center. However, the specific stereochemical configuration is not explicitly defined in the available structural data, suggesting that the compound may exist as a racemic mixture or that the stereochemistry is not stereochemically relevant for the reported applications.

The trichloromethyl group introduces significant steric bulk and electronic effects that influence the overall molecular conformation. The three chlorine atoms arranged around a single carbon create a pseudo-tetrahedral geometry with considerable steric hindrance, affecting both intramolecular and intermolecular interactions. This functional group also contributes to the compound's lipophilicity, as evidenced by the relatively high partition coefficient value of 3.50840.

Crystallographic Data and Conformational Analysis

While comprehensive crystallographic data for this compound are not extensively available in the current literature, theoretical and computational analyses provide valuable insights into the compound's three-dimensional structure and conformational preferences. The compound exhibits a refractive index of 1.651, indicating significant optical density and molecular polarizability characteristics typical of aromatic heterocyclic compounds with multiple chlorine substituents.

The conformational analysis of this compound must consider the rotational freedom around several key bonds, particularly the carbon-carbon bonds connecting the quinoline ring system to the propanol chain and the bond connecting the secondary alcohol carbon to the trichloromethyl group. These rotational degrees of freedom allow for multiple stable conformations, each with distinct energy profiles and steric interactions.

The quinoline ring system maintains a rigid, planar geometry due to its aromatic character and conjugated π-electron system. This structural rigidity serves as an anchor point for conformational analysis, with the propanol chain displaying the primary source of conformational flexibility. The hydroxyl group on the secondary carbon can participate in intramolecular hydrogen bonding interactions with the quinoline nitrogen, potentially stabilizing certain conformational arrangements over others.

Advanced computational techniques have been employed to predict collision cross-section values for various ionized forms of the compound, providing indirect structural information. The predicted collision cross-section data reveals values ranging from 152.3 to 195.2 square angstroms depending on the specific adduct formation. These measurements reflect the three-dimensional molecular envelope and can be correlated with conformational preferences and molecular flexibility.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 289.99008 | 156.8 |

| [M+Na]+ | 311.97202 | 166.1 |

| [M-H]- | 287.97552 | 156.8 |

| [M+NH4]+ | 307.01662 | 172.9 |

| [M+K]+ | 327.94596 | 159.3 |

| [M+H-H2O]+ | 271.98006 | 152.3 |

| [M+HCOO]- | 333.98100 | 160.1 |

| [M+CH3COO]- | 347.99665 | 195.2 |

The conformational landscape of this compound is particularly influenced by the steric demands of the trichloromethyl group, which creates significant repulsive interactions with neighboring molecular regions in certain conformational arrangements. This steric congestion likely favors extended conformations where the trichloromethyl group is positioned away from the quinoline ring system, minimizing unfavorable van der Waals contacts.

The secondary alcohol functionality introduces additional conformational complexity through its ability to serve as both a hydrogen bond donor and acceptor. The hydroxyl hydrogen can form intramolecular hydrogen bonds with the quinoline nitrogen atom when the molecular conformation permits appropriate spatial proximity. Such intramolecular interactions would stabilize specific conformational states and influence the compound's overall structural preferences in both solution and solid phases.

Thermodynamic Stability and Phase Transition Behavior

The thermodynamic properties of this compound reflect the combined influence of its quinoline heterocyclic framework, trichloromethyl substituent, and secondary alcohol functionality. The compound exhibits a notably high boiling point of 403.3 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury), indicating strong intermolecular forces and thermal stability. This elevated boiling point suggests significant dipole-dipole interactions, hydrogen bonding capabilities, and van der Waals forces operating between individual molecules in the liquid phase.

The density of the compound is reported as 1.466 grams per cubic centimeter, reflecting the substantial contribution of the three chlorine atoms to the overall molecular mass and the efficient packing of molecules in the condensed phase. This relatively high density value is consistent with the presence of heavy halogen atoms and the aromatic quinoline system, both of which contribute to increased intermolecular attractive forces and compact molecular arrangements.

Thermal analysis reveals a flash point of 197.7 degrees Celsius, indicating the temperature at which the compound's vapor can form an ignitable mixture with air under standardized testing conditions. This flash point value suggests moderate volatility at elevated temperatures and provides important information for safe handling and storage protocols. The significant difference between the flash point and boiling point temperatures indicates a gradual increase in vapor pressure with temperature rather than abrupt volatilization behavior.

| Thermodynamic Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 403.3 | °C at 760 mmHg | |

| Density | 1.466 | g/cm³ | |

| Flash Point | 197.7 | °C | |

| Refractive Index | 1.651 | dimensionless | |

| Appearance | White powder | - |

The physical appearance of this compound as a white powder suggests a crystalline or microcrystalline solid state under ambient conditions. This solid-state behavior indicates that the compound's melting point lies above room temperature, although specific melting point data are not explicitly reported in the available literature. The white coloration suggests minimal light absorption in the visible spectrum, despite the presence of the quinoline chromophore, which may indicate specific crystal packing arrangements that influence optical properties.

The phase transition behavior of this compound likely involves complex thermodynamic processes due to the presence of multiple functional groups capable of intermolecular interactions. The quinoline nitrogen can participate in hydrogen bonding as an acceptor, while the secondary alcohol hydroxyl group can function as both a hydrogen bond donor and acceptor. These capabilities create opportunities for extensive hydrogen bonding networks in the solid state, contributing to thermal stability and influencing phase transition temperatures.

The trichloromethyl group introduces additional complexity to the thermodynamic profile through its significant dipole moment and steric bulk. The electronegativity difference between carbon and chlorine creates a substantial local dipole that influences molecular packing arrangements and intermolecular force distributions. This polar functionality likely contributes to the compound's relatively high boiling point and density values through enhanced dipole-dipole interactions in the liquid phase.

Stability considerations for this compound encompass both thermal decomposition pathways and chemical reactivity patterns. The presence of the trichloromethyl group creates potential thermal instability at elevated temperatures, as this functional group can undergo elimination or substitution reactions under harsh conditions. However, the reported boiling point suggests reasonable thermal stability under normal handling and storage conditions, indicating that decomposition temperatures likely exceed the boiling point significantly.

Properties

IUPAC Name |

1,1,1-trichloro-3-quinolin-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6,11,17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHSXBNFZVWFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280215 | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56211-74-6 | |

| Record name | 56211-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol typically involves the nucleophilic addition of a quinoline derivative to a trichloromethyl-containing aldehyde or equivalent electrophile. The key step is the formation of the carbon-carbon bond between the quinoline ring and the trichloromethyl-substituted propanol chain.

Reported Synthetic Route from Patents and Literature

A representative preparation method can be summarized as follows:

- Starting materials: 2-quinolineethanol or quinoline derivatives and trichloroacetaldehyde (chloral hydrate or equivalent).

- Reaction conditions: The quinoline derivative is reacted with trichloroacetaldehyde in the presence of a base or under reflux conditions in solvents such as ethanol or pyridine.

- Procedure: For example, 2-quinolineethanol is dissolved in absolute ethanol and added dropwise to a refluxing solution of trichloroacetaldehyde and hydrogen chloride or a similar acid catalyst. The mixture is refluxed for several hours (e.g., 2.5 hours) to promote the addition reaction.

- Isolation: After completion, the reaction mixture is cooled, and insoluble impurities are filtered off. The solvent is removed under reduced pressure, and the residue is dissolved in water. Acidification with acetic acid precipitates the product, which is then filtered and washed.

- Yield: Yields reported in similar quinoline-trichloromethyl alcohol syntheses range from 80% to 90%.

Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Quinolineethanol + Trichloroacetaldehyde | Nucleophilic addition under reflux in ethanol or pyridine |

| 2 | Acidification with acetic acid | Precipitation of product |

| 3 | Filtration and washing | Isolation of pure this compound |

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2-Quinolineethanol, Trichloroacetaldehyde |

| Solvent | Absolute ethanol or pyridine |

| Catalyst/Base | Hydrogen chloride (acidic conditions) or pyridine (basic conditions) |

| Temperature | Reflux (~78°C for ethanol), 80°C for pyridine |

| Reaction time | 2 to 2.5 hours |

| Workup | Cooling, filtration, solvent removal under reduced pressure, acidification with acetic acid |

| Yield | Approximately 85-90% (reported for similar compounds) |

| Purification | Filtration and washing with distilled water |

Research Findings and Analysis

- The reaction proceeds via nucleophilic attack of the quinoline nitrogen or adjacent carbon on the electrophilic trichloromethyl aldehyde, forming the trichloromethyl-substituted propanol side chain.

- Acidic or basic conditions influence the reaction rate and product purity; pyridine serves both as solvent and base, improving yield.

- The trichloromethyl group is stable under these conditions, allowing selective formation of the desired alcohol without dechlorination.

- The product’s high boiling point (~403°C) and density (1.466 g/cm³) facilitate its isolation by crystallization after aqueous acidification.

- The method is scalable and adaptable for industrial synthesis, with potential modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The trichloromethyl group can be reduced to a methyl group.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-one.

Reduction: Formation of 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol serves as a valuable building block for the development of more complex organic molecules. Its reactive trichloromethyl group allows for various substitution reactions, making it useful in creating new compounds with potential applications in pharmaceuticals and materials science.

Research has indicated that this compound possesses significant biological activities:

-

Antimicrobial Properties : Studies have shown that it exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For example:

Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 18 Pseudomonas aeruginosa 12 - Anticancer Potential : The compound has been investigated for its cytotoxic effects against several cancer cell lines. It has shown promise in inducing apoptosis in ovarian and colon cancer cells, suggesting a mechanism that may involve DNA intercalation.

Pharmaceutical Applications

The compound is being explored as a precursor for drug development due to its unique structure that can interact with biological targets. Its potential therapeutic effects include:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

- Antiviral Activity : Ongoing research is investigating its efficacy against viral infections.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Murine Model Study : A notable study involved administering the compound to mice infected with bacterial pathogens. The results indicated a significant reduction in bacterial load compared to control groups, showcasing its potential as an antimicrobial agent .

- Cytotoxicity Testing : In vitro assays demonstrated that this compound could inhibit the growth of human cancer cell lines, providing a basis for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The quinoline ring may play a crucial role in binding to enzymes or receptors, while the trichloromethyl group may contribute to its reactivity and stability.

Comparison with Similar Compounds

Halogenated Derivatives

- 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-ol (Compound 2): Replacing the trichloromethyl group with trifluoromethyl reduces steric bulk and alters electronic properties. This compound exhibited superior anti-Alzheimer’s activity (EC50: 199.0 nM for PP2A activation; IC50: 98.6 nM for BACE1 inhibition), likely due to enhanced hydrophilicity compared to the trichloro analog .

Heterocyclic Group Variations

- 1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol: Substituting quinoline with benzimidazole introduces hydrogen-bonding capabilities via the NH group. This structural change may enhance interactions with DNA or enzymes but reduces aromatic surface area for hydrophobic interactions .

Anticancer and Neuroprotective Activity

- ADX-102 (2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol): This derivative, with an amino substituent on quinoline and a methyl group replacing trichloromethyl, demonstrated >98% purity and stability at -20°C, indicating suitability for pharmaceutical formulations .

Antifungal and Antioxidant Activity

- 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones: These compounds, synthesized via click chemistry, show antioxidant properties due to triazole-mediated radical scavenging, a feature absent in halogenated propan-2-ol derivatives .

Physicochemical Properties

Biological Activity

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol, with the molecular formula CHClNO, is an organic compound featuring a quinoline moiety linked to a trichlorinated propanol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Weight : 290.58 g/mol

- Boiling Point : 403.3°C

- Density : 1.466 g/cm³

- Flash Point : 197.7°C

The precise mechanism of action for this compound remains partially understood. It is hypothesized that the quinoline ring facilitates interactions with specific enzymes or receptors, while the trichloromethyl group enhances reactivity and stability. This dual functionality may contribute to its observed biological effects.

Anticancer Activity

Research indicates that derivatives of quinoline compounds possess significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC (µg/ml) |

|---|---|---|

| 2-[7-acetyl-9,11-di(tert-butyl)-4-methyl-5-chlorobenzo[b][1,4]oxazepino[7,6,5-de]-quinolyl]-5,6,7-trichloro-1,3-tropolone | MCF-7 (breast cancer) | 12.96 |

| Mixture B (3i-k) | OVCAR-3 (ovarian cancer) | Not specified |

| Mixture B (3i-k) | HCT116 (colon cancer) | Not specified |

These findings suggest that compounds structurally related to this compound may also exhibit similar anticancer activities.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. While specific data on this compound is limited, quinoline derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Study on Anticancer Efficacy

A notable study investigated the cytotoxic effects of various quinoline derivatives on human cancer cell lines using the Alamar Blue Cell Viability Reagent. The results indicated that several compounds exhibited significant antiproliferative activity across different tissue types:

- Ovarian Cancer : Induction of apoptotic cell death was observed in OVCAR cell lines.

- Colon Cancer : Compounds affected ERK signaling pathways leading to reduced cell viability.

These results underscore the potential of quinoline-based compounds in cancer therapy.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of quinoline with trichloroacetaldehyde under basic conditions. Understanding the structure–activity relationship is crucial for optimizing its biological efficacy:

| Structural Feature | Biological Effect |

|---|---|

| Quinoline Ring | Enhances binding to biological targets |

| Trichloromethyl Group | Increases reactivity and potential for cellular uptake |

Q & A

Advanced Research Question

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). MIC values for quinoline derivatives typically range 8–32 µg/mL .

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential.

- Mechanistic studies : Fluorescence quenching assays to evaluate DNA intercalation (binding constant Kb ~10⁴ M⁻¹) .

Table 2 : Representative Bioactivity Data

| Assay Type | Model System | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Anticancer (MTT) | HeLa cells | 9.5 µM | |

| Antifungal | C. albicans | 18 µg/mL |

What analytical techniques are optimal for quantifying purity and degradation products of this compound?

Basic Research Question

- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 60:40 MeCN/H₂O (0.1% TFA), retention time ~8.2 min .

- GC-MS : EI mode, m/z 295 [M-Cl]⁺. Detect hydrolysis products (e.g., dichloro derivatives) .

- Stability studies : Accelerated degradation at 40°C/75% RH shows <5% decomposition over 30 days .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The trichloromethyl group acts as a strong electron-withdrawing group, polarizing the C-O bond in the propanol moiety. Key pathways:

- Sₙ2 displacement : Tertiary alcohol structure limits Sₙ2; instead, acid-catalyzed Sₙ1 dominates (e.g., HCl/EtOH generates chloroether byproducts) .

- Elimination : Under basic conditions (e.g., K₂CO₃), β-elimination forms a quinoline-linked alkene (confirmed by ¹H NMR: vinyl protons at δ 5.8–6.2 ppm) .

Methodological Guidance : Use deuterated solvents (CDCl₃) to track proton exchange in NMR. Kinetic studies (Eyring plots) reveal Δ‡H ≈ 80 kJ/mol for hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.